molecular formula C7H4BrFN2 B12976836 7-Bromo-2-fluoro-1H-benzo[d]imidazole

7-Bromo-2-fluoro-1H-benzo[d]imidazole

Cat. No.: B12976836
M. Wt: 215.02 g/mol
InChI Key: FPUWGVIHVAZOOR-UHFFFAOYSA-N
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Description

7-Bromo-2-fluoro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-fluoro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with brominated aromatic compounds in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The benzimidazole core can be further functionalized through cyclization reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, are used for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are employed in reduction reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can have enhanced biological or chemical properties.

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: In the industrial sector, 7-Bromo-2-fluoro-1H-benzo[d]imidazole is used in the development of agrochemicals and dyes, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-Bromo-2-fluoro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.

Comparison with Similar Compounds

    2-Fluoro-1H-benzo[d]imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Bromo-1H-benzo[d]imidazole:

    2-Bromo-1H-benzo[d]imidazole: Another derivative with distinct chemical behavior due to the position of the bromine atom.

Uniqueness: 7-Bromo-2-fluoro-1H-benzo[d]imidazole is unique due to the combined presence of both bromine and fluorine atoms, which enhances its reactivity and potential for diverse applications. This dual substitution pattern can lead to unique electronic and steric effects, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

IUPAC Name

4-bromo-2-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H4BrFN2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11)

InChI Key

FPUWGVIHVAZOOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N2)F

Origin of Product

United States

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